N'-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide
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Overview
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a Schiff base hydrazone compound. Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of primary amines with carbonyl compounds. This particular compound is derived from the condensation of 3-hydroxybenzaldehyde and pyridine-3-carbohydrazide. Schiff bases are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .
Preparation Methods
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and pyridine-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours, and the resulting product is then purified by recrystallization .
Chemical Reactions Analysis
N’-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the C=N bond to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its ability to form stable complexes with metal ions. The compound acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This chelation can inhibit the activity of metal-dependent enzymes, leading to various biological effects. The molecular targets and pathways involved depend on the specific metal ion and the biological system being studied .
Comparison with Similar Compounds
N’-[(E)-(3-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other Schiff base hydrazones, such as:
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities.
Properties
Molecular Formula |
C13H11N3O2 |
---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide |
InChI |
InChI=1S/C13H11N3O2/c17-12-5-1-3-10(7-12)8-15-16-13(18)11-4-2-6-14-9-11/h1-9,17H,(H,16,18)/b15-8+ |
InChI Key |
VVBHZYORPZZPPE-OVCLIPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=N/NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=NNC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
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